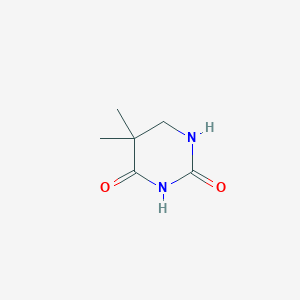

5,5-Dimethyl-1,3-diazinane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

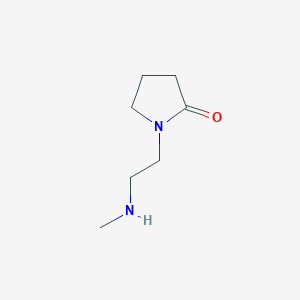

5,5-Dimethyl-1,3-diazinane-2,4-dione is an organic compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol. It belongs to a class of compounds known as diazinanes .

Molecular Structure Analysis

Diazinanes, the class of compounds to which 5,5-Dimethyl-1,3-diazinane-2,4-dione belongs, are nitrogen-containing heterocycles consisting of a saturated four-carbon, two-nitrogen ring . They exist in three isomeric forms depending on the relative position of the two nitrogen atoms .Applications De Recherche Scientifique

Chemical Reactions and Derivatives

5,5-Dimethyl-1,3-diazinane-2,4-dione is involved in various chemical reactions leading to the formation of complex compounds. For example, its reaction with 1,2-diaminobenzenes results in different derivatives of 5,5-dimethylcyclohexane-1,3-diones, which under certain conditions can cyclize into hydrochlorides or undergo bond cleavage to yield other substituted compounds (Gurkovskii et al., 1999).

Isomerization in Acid Media

This compound demonstrates interesting behavior under strong acid media. For instance, 5,5-Dimethylcyclohexane-1,3-dione and its derivatives isomerize to form 5,6-dihydropyran-4-ones when irradiated in strong acid solutions (Saito et al., 1981).

Polymerization Studies

In polymer science, derivatives of 5,5-Dimethyl-1,3-diazinane-2,4-dione have been used. For example, perhydro-1,5-diazocine-2,4-dione, a derivative, was polymerized to produce polytrimethylenemalonamide, demonstrating its application in creating novel polymers (Iwakura et al., 1973).

Synthesis of Complex Heterocycles

The compound also plays a role in the synthesis of complex heterocyclic structures. For instance, certain derivatives undergo intramolecular cyclization to form diazomethyl-4-furanones, demonstrating its utility in synthesizing structurally diverse heterocycles (Tolochko et al., 1988).

Applications in Photoreactive Materials

Furthermore, derivatives like 5-diazo Meldrum's acid have been studied for their behavior in photoreactive materials, particularly in polymer matrices, highlighting their potential use in lithographic applications (Lippert et al., 1996).

Biocide Synthesis

In biocidal applications, derivatives like 3-allyl-5,5-dimethylhydantoin have been synthesized and found to exhibit high antibacterial activities, suggesting their potential in creating novel antimicrobial agents (Sun & Sun, 2001).

Catalytic Reactions

The compound is also involved in catalytic reactions. For example, its reaction in the presence of palladium catalysts and CuCl2 forms various cyclic compounds, indicating its role in facilitated catalytic processes (Pei et al., 2003).

Propriétés

IUPAC Name |

5,5-dimethyl-1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-6(2)3-7-5(10)8-4(6)9/h3H2,1-2H3,(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYRSDBUVNSJBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)NC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611768 |

Source

|

| Record name | 5,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-1,3-diazinane-2,4-dione | |

CAS RN |

26239-26-9 |

Source

|

| Record name | 5,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)

![5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1357939.png)

![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)

![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1357960.png)